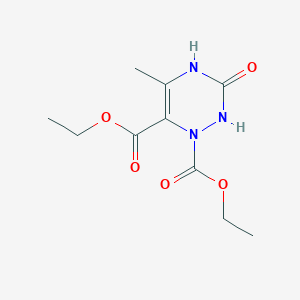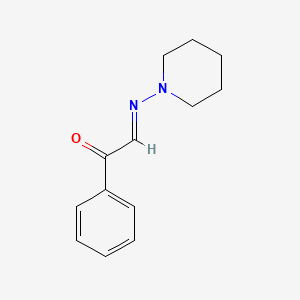![molecular formula C12H9F3N2 B14689783 N-[3-(Trifluoromethyl)phenyl]pyridin-2-amine CAS No. 24020-61-9](/img/structure/B14689783.png)
N-[3-(Trifluoromethyl)phenyl]pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(Trifluoromethyl)phenyl]pyridin-2-amine: is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridin-2-amine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(Trifluoromethyl)phenyl]pyridin-2-amine typically involves the coupling of 2-bromo-5-(trifluoromethyl)pyridine with aniline derivatives. One common method is the Pd-catalyzed amination reaction . For instance, the reaction can be carried out using Pd(dba)2 as the catalyst and BINAP as the ligand in the presence of tBuONa in 1,4-dioxane . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions: N-[3-(Trifluoromethyl)phenyl]pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce various substituted pyridines.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-[3-(Trifluoromethyl)phenyl]pyridin-2-amine is used as a building block in the synthesis of more complex molecules. Its unique electronic properties make it valuable in the development of new ligands and catalysts .
Biology and Medicine: Its trifluoromethyl group enhances the metabolic stability and bioavailability of drug candidates .
Industry: In the agrochemical industry, derivatives of this compound are used as active ingredients in pesticides and herbicides. The trifluoromethyl group contributes to the compound’s effectiveness and environmental stability .
Wirkmechanismus
The mechanism of action of N-[3-(Trifluoromethyl)phenyl]pyridin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group influences the compound’s binding affinity and selectivity towards these targets. For instance, in medicinal applications, it may inhibit specific enzymes or receptors by forming strong interactions with the active site .
Vergleich Mit ähnlichen Verbindungen
- 3-(Trifluoromethyl)pyridine
- 4-Amino-2-(trifluoromethyl)pyridine
- 3-Chloro-5-(trifluoromethyl)pyridin-2-amine
Uniqueness: N-[3-(Trifluoromethyl)phenyl]pyridin-2-amine is unique due to the combination of the trifluoromethyl group and the pyridin-2-amine moiety. This combination imparts distinct electronic and steric properties, making it a versatile compound in various applications .
Eigenschaften
CAS-Nummer |
24020-61-9 |
|---|---|
Molekularformel |
C12H9F3N2 |
Molekulargewicht |
238.21 g/mol |
IUPAC-Name |
N-[3-(trifluoromethyl)phenyl]pyridin-2-amine |
InChI |
InChI=1S/C12H9F3N2/c13-12(14,15)9-4-3-5-10(8-9)17-11-6-1-2-7-16-11/h1-8H,(H,16,17) |
InChI-Schlüssel |
REUSIJSELXIDND-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)NC2=CC=CC(=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



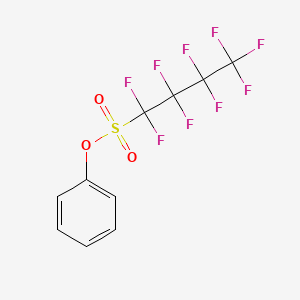
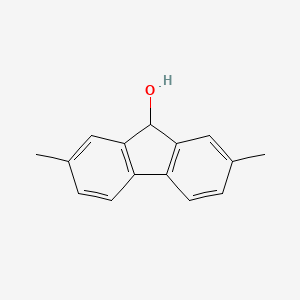

![3-(3,5-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14689730.png)
![2-[(1-Hydroxycyclohexyl)methyl]benzamide](/img/structure/B14689738.png)
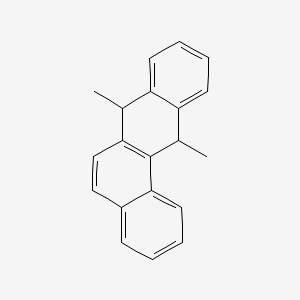
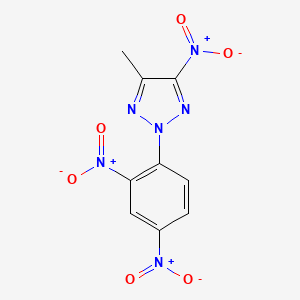
![3-Oxa-7-thiatricyclo[3.3.3.01,5]undecane](/img/structure/B14689752.png)
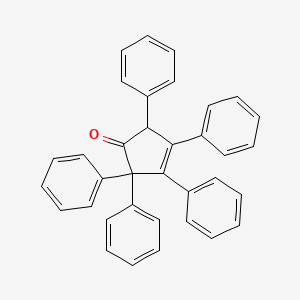
![N-[(5-methyl-2-propan-2-ylcyclohexylidene)amino]-2,4-dinitroaniline](/img/structure/B14689761.png)
